molecular formula C6H2Br2ClF B2539429 1-Chloro-4,5-dibromo-2-fluorobenzene CAS No. 1000578-16-4

1-Chloro-4,5-dibromo-2-fluorobenzene

Cat. No.: B2539429
CAS No.: 1000578-16-4
M. Wt: 288.34
InChI Key: FVYVJGNEQXLPDT-UHFFFAOYSA-N
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Description

1-Chloro-4,5-dibromo-2-fluorobenzene is an organic compound with the molecular formula C6H2Br2ClF It is a halogenated benzene derivative, characterized by the presence of chlorine, bromine, and fluorine atoms attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4,5-dibromo-2-fluorobenzene can be synthesized through several methods. One common approach involves the halogenation of fluorobenzene derivatives. For instance, starting with 2-fluorobenzene, bromination can be carried out using bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at the 4 and 5 positions. Subsequently, chlorination can be performed using chlorine gas or a chlorinating agent like sulfuryl chloride to introduce the chlorine atom at the 1 position .

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions. The process may include the use of continuous flow reactors to ensure efficient mixing and reaction control. The choice of solvents, catalysts, and reaction temperatures are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4,5-dibromo-2-fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide, sodium thiolate, or primary amines are commonly used.

    Suzuki-Miyaura Coupling: Arylboronic acids, palladium catalysts (e.g., Pd(PPh3)4), and bases like potassium carbonate or sodium hydroxide are used.

Major Products:

Scientific Research Applications

1-Chloro-4,5-dibromo-2-fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-chloro-4,5-dibromo-2-fluorobenzene in chemical reactions involves the activation of the benzene ring by the electron-withdrawing halogen atoms. This activation facilitates nucleophilic substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

    1,4-Dibromo-2-fluorobenzene: Similar in structure but lacks the chlorine atom.

    1-Chloro-2,4-difluorobenzene: Contains two fluorine atoms instead of bromine.

    1-Bromo-2-chloro-4-fluorobenzene: Another halogenated benzene derivative with a different substitution pattern.

Uniqueness: 1-Chloro-4,5-dibromo-2-fluorobenzene is unique due to its specific combination of halogen atoms, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific synthetic applications where precise control over reactivity and selectivity is required .

Properties

IUPAC Name

1,2-dibromo-4-chloro-5-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2ClF/c7-3-1-5(9)6(10)2-4(3)8/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYVJGNEQXLPDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Br)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2ClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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